Cas no 87421-23-6 ((2R,3S)-β-Hydroxyleucine)

(2R,3S)-β-Hydroxyleucine structure
(2R,3S)-β-Hydroxyleucine structure
Nome del prodotto:(2R,3S)-β-Hydroxyleucine
Numero CAS:87421-23-6
MF:C6H13NO3
MW:147.172322034836
MDL:MFCD00142970
CID:61087
PubChem ID:2724869

(2R,3S)-β-Hydroxyleucine Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
    • D(-)-threo-3-Hydroxyleucine
    • (2R,3S)-β-Hydroxyleucine
    • (2R,3S)-(-)-2-amino-3-hydroxy-4-methylpentanoic acid
    • (3S)-3-Hydroxy-D-leucine (ACI)
    • D-Leucine, 3-hydroxy-, threo- (ZCI)
    • D-threo-β-Hydroxyleucine
    • DTXSID00369265
    • 87421-23-6
    • (2R*,3S*)-2-amino-3-hydroxy-4-methyl-pentanoic acid
    • (2R,3S)-3-HYDROXYLEUCINE
    • 35016-62-7
    • D-Leucine, 3-hydroxy-, (3S)-
    • (2r,3s)-beta-hydroxyleucine
    • AC-4459
    • (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid (H-D-Leu(3S-OH)-OH)
    • ZAYJDMWJYCTABM-UHNVWZDZSA-N
    • (2R,3S)-rel-2-Amino-3-hydroxy-4-methylpentanoic acid
    • MFCD00142970
    • starbld0019666
    • AKOS016842860
    • BCP09538
    • (d)3-hydroxy-Leucine
    • AS-67678
    • SCHEMBL2030131
    • MDL: MFCD00142970
    • Inchi: 1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
    • Chiave InChI: ZAYJDMWJYCTABM-UHNVWZDZSA-N
    • Sorrisi: [C@H](N)(C(=O)O)[C@@H](O)C(C)C

Proprietà calcolate

  • Massa esatta: 147.08954328g/mol
  • Massa monoisotopica: 147.08954328g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 3
  • Complessità: 124
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 83.6Ų
  • Carica superficiale: 0
  • XLogP3: niente
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.2006 (rough estimate)
  • Punto di fusione: 205-208 ºC
  • Punto di ebollizione: 267.28°C (rough estimate)
  • Indice di rifrazione: 1.4240 (estimate)
  • Coefficiente di ripartizione dell'acqua: dissoluzione
  • Solubilità: Solubile in acqua
  • Rotazione specifica: -19.4 º (c=2, 6N HCl 25 ºC)

(2R,3S)-β-Hydroxyleucine Informazioni sulla sicurezza

(2R,3S)-β-Hydroxyleucine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
H943740-500mg
(2R,3S)-β-Hydroxyleucine
87421-23-6
500mg
$ 1200.00 2023-09-07
TRC
H943740-1g
(2R,3S)-β-Hydroxyleucine
87421-23-6
1g
$ 1735.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R42760-25mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoicacid
87421-23-6
25mg
¥1076.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
YH236-100mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 97%
100mg
2059CNY 2021-05-07
eNovation Chemicals LLC
Y1046372-250mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 95%
250mg
$360 2024-06-07
eNovation Chemicals LLC
Y1046372-1g
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 95%
1g
$955 2024-06-07
eNovation Chemicals LLC
Y1046372-50mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 95%
50mg
$175 2024-06-07
Aaron
AR004H32-250mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 98%
250mg
$347.00 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0314-250mg
(2R,3S)-2-amino-3-hydroxy-4-methyl-pentanoic acid
87421-23-6 95%
250mg
¥4428.0 2024-04-16
eNovation Chemicals LLC
Y1046372-250mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 95%
250mg
$360 2025-02-26

(2R,3S)-β-Hydroxyleucine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  40 h, 5 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
Riferimento
Trading N and O. Part 4: Asymmetric synthesis of syn-β-substituted-α-amino acids
Davies, Stephen G.; et al, Tetrahedron, 2018, 74(38), 5049-5061

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 h, 120 °C
Riferimento
Total Structure and Inhibition of Tumor Cell Proliferation of Laxaphycins
Bonnard, Isabelle; et al, Journal of Medicinal Chemistry, 2007, 50(6), 1266-1279

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Riferimento
An efficient asymmetric synthesis of the four stereoisomers of 3-hydroxyleucine
Sunazuka, Toshiaki; et al, Tetrahedron Letters, 1993, 34(28), 4447-8

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium methoxide ,  Cupric acetate Solvents: Methanol
2.1 Reagents: Sodium methoxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Nonracemic 2-formyl-3-hydroxy[2.2]paracyclophane as a new reagent for asymmetric synthesis
Rozenberg, Valeria; et al, Angewandte Chemie, 1994, 106(1), 106-8

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Naphthalene ,  Sodium Solvents: 1,2-Dimethoxyethane ;  overnight, rt
1.2 Solvents: 1,2-Dimethoxyethane ;  rt → -78 °C
1.3 5 min, -78 °C; 30 min, -78 °C
1.4 Solvents: Ethanol ;  -78 °C → rt
1.5 Reagents: Hydrochloric acid ;  40 h, 100 °C
Riferimento
syn-1,2-Amino alcohols via diastereoselective allylic C-H amination
Fraunhoffer, Kenneth J.; et al, Journal of the American Chemical Society, 2007, 129(23), 7274-7276

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Water
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Riferimento
Total Synthesis of (+)-Lactacystin
Nagamitsu, Tohru; et al, Journal of the American Chemical Society, 1996, 118(15), 3584-90

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: D-Threonine aldolase Solvents: Water ;  24 h, pH 8.0, 10 °C
Riferimento
Biocatalytic access to α,α-dialkyl-α-amino acids by a mechanism-based approach
Fesko, Kateryna; et al, Angewandte Chemie, 2010, 49(1), 121-124

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Nonracemic 2-formyl-3-hydroxy[2.2]paracyclophane as a new reagent for asymmetric synthesis
Rozenberg, Valeria; et al, Angewandte Chemie, 1994, 106(1), 106-8

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: D-Threonine aldolase Solvents: Water ;  24 h, pH 8.0, 25 °C
2.1 Reagents: Pyridoxal 5′-phosphate Catalysts: D-Threonine aldolase Solvents: Water ;  24 h, pH 8.0, 10 °C
Riferimento
Biocatalytic access to α,α-dialkyl-α-amino acids by a mechanism-based approach
Fesko, Kateryna; et al, Angewandte Chemie, 2010, 49(1), 121-124

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Water
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Riferimento
An efficient asymmetric synthesis of the four stereoisomers of 3-hydroxyleucine
Sunazuka, Toshiaki; et al, Tetrahedron Letters, 1993, 34(28), 4447-8

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Dowex 50W
Riferimento
Concise asymmetric synthesis of β-hydroxy α-amino acids using the sulfinimine-mediated asymmetric Strecker synthesis: phenylserine and β-hydroxyleucine
Davis, Franklin A.; et al, Journal of Organic Chemistry, 2000, 65(22), 7663-7666

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Riferimento
Total Synthesis of (+)-Lactacystin
Nagamitsu, Tohru; et al, Journal of the American Chemical Society, 1996, 118(15), 3584-90

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Cupric acetate ,  (1S)-6-Hydroxytricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldeh… Catalysts: Sodium methoxide Solvents: Methanol
1.2 Catalysts: Sodium methoxide Solvents: Methanol
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Riferimento
Synthesis, resolution and absolute configuration determination of (S)- and (R)-4-formyl-5-hydroxy[2.2]paracyclophane and its application in the asymmetric synthesis of α-amino acids
Antonov, Dmitri Yu.; et al, Journal of the Chemical Society, 1995, (14), 1873-9

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Efficient enantioselective synthesis of (2R,3R)- and (2S,3S)-3-hydroxyleucines and their diastereomers through dynamic kinetic resolution
Makino, K.; et al, Tetrahedron: Asymmetry, 2001, 12(12), 1757-1762

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Pyridoxal 5′-phosphate ,  Monopotassium phosphate Solvents: Water ;  3 h, pH 8, rt
Riferimento
Synthesis of γ-halogenated and long-chain β-hydroxy-α-amino acids and 2-amino-1,3-diols using threonine aldolases
Steinreiber, Johannes; et al, Tetrahedron, 2007, 63(34), 8088-8093

(2R,3S)-β-Hydroxyleucine Raw materials

(2R,3S)-β-Hydroxyleucine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87421-23-6)(2R,3S)-β-Hydroxyleucine
A862633
Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):226.0/424.0/1274.0